molecular formula C22H17N3O4 B4174334 2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline

2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline

Cat. No.: B4174334
M. Wt: 387.4 g/mol
InChI Key: NHHUYBFTBLVCGZ-UHFFFAOYSA-N
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Description

2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of two 4-methoxyphenyl groups and a nitro group at the 6th position of the quinoxaline ring.

Preparation Methods

The synthesis of 2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline typically involves the condensation of 4-methoxybenzaldehyde with o-phenylenediamine, followed by nitration. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the concentration of reactants .

Chemical Reactions Analysis

2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to participate in electron transfer reactions, which are crucial for its biological activity .

Comparison with Similar Compounds

2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline can be compared with other quinoxaline derivatives, such as:

    2,3-bis(4-methoxyphenyl)-6-(trifluoromethyl)quinoxaline: This compound has a trifluoromethyl group instead of a nitro group, which affects its electronic properties and biological activity.

    2,3-bis(4-methoxystryryl)-6-(trifluoromethyl)quinoxaline:

Properties

IUPAC Name

2,3-bis(4-methoxyphenyl)-6-nitroquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-28-17-8-3-14(4-9-17)21-22(15-5-10-18(29-2)11-6-15)24-20-13-16(25(26)27)7-12-19(20)23-21/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHUYBFTBLVCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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